molecular formula C12H10FN3 B1663155 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 186033-14-7

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1663155
CAS No.: 186033-14-7
M. Wt: 215.23 g/mol
InChI Key: KVDWOQGDMAEJLM-UHFFFAOYSA-N
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Description

NS-8 is a pyrrole derivative known for its ability to activate calcium-sensitive potassium channels. This activation leads to the suppression of the micturition reflex by reducing afferent pelvic nerve activity. NS-8 is primarily used in research related to urinary frequency and incontinence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NS-8 involves the formation of the pyrrole ring, which is a common structure in many biologically active compounds. The specific synthetic route for NS-8 typically includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Functionalization: Introduction of functional groups such as fluorine and nitrogen atoms to the pyrrole ring to achieve the desired chemical structure of NS-8.

Industrial Production Methods: Industrial production of NS-8 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Purification Processes: Such as crystallization or chromatography to isolate NS-8 in its pure form.

Chemical Reactions Analysis

Types of Reactions: NS-8 undergoes various chemical reactions, including:

    Oxidation: NS-8 can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the NS-8 molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer signaling pathways. For instance, derivatives of pyrrole compounds have been explored as inhibitors of tyrosine kinases, which play crucial roles in the proliferation and survival of cancer cells. Studies have shown that the presence of the amino and nitrile groups can facilitate interactions with target proteins, potentially leading to the inhibition of cancer cell growth.

Antimicrobial Activity

Preliminary studies indicate that 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile may exhibit antimicrobial properties. The nitrile group within its structure could enhance interactions with microbial targets, which might inhibit their growth or activity. This aspect opens avenues for further exploration in the development of new antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For example, it is a precursor to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is significant in the production of Vorexant fumarate, a potassium ion competitive acid blocker used for treating gastric conditions . The synthesis methods for these compounds are designed to be efficient and environmentally friendly, often utilizing one-pot reactions that minimize waste and improve yield .

Calcium-Sensitive Potassium Channels

In biological research, this compound has been used as a model compound to study the activation mechanisms of calcium-sensitive potassium channels. Understanding these interactions is crucial for developing therapeutics targeting cardiovascular and neurological disorders.

Case Studies

Research has focused on evaluating the pharmacological effects of derivatives of this compound on various biological systems. For instance, studies have assessed its efficacy against different cancer cell lines, highlighting its potential as a lead compound for drug development.

Mechanism of Action

NS-8 exerts its effects by activating calcium-sensitive potassium channels. This activation leads to the suppression of the micturition reflex through the reduction of afferent pelvic nerve activity. The molecular targets of NS-8 include the potassium channels themselves, which are crucial for regulating nerve activity and muscle contractions .

Comparison with Similar Compounds

Uniqueness of NS-8: NS-8 is unique in its specific activation of calcium-sensitive potassium channels, making it particularly valuable for research into urinary disorders. Its ability to modulate nerve activity through this specific pathway sets it apart from other similar compounds.

Biological Activity

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its properties and implications for drug development.

Molecular Structure and Formula

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H10_{10}FN3_3
  • Molecular Weight : 215.23 g/mol
  • Canonical SMILES : CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F

Physical Appearance

The compound is described as a white crystalline powder, indicating a stable solid-state suitable for various applications in pharmaceutical formulations .

Research indicates that this compound may activate calcium-sensitive potassium channels. This activation can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release, which are critical in managing cardiovascular and neurological conditions.

Antitumor Potential

Preliminary studies suggest that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor activity. These compounds have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), potentially inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines. The specific mechanisms involve interference with cell cycle progression and induction of apoptosis in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrole derivatives, where modifications to the structure significantly influenced their biological activity. The study highlighted that certain side groups enhance interaction with lipid bilayers, suggesting a mechanism for increased cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

Compound Activity Target IC50 (µM) References
This compoundAntitumor ActivityEGFR, VEGFRTBD
4-amino-3-chloro-1H-pyrrole-2,5-dioneInhibition of Cancer Cell LinesColon Cancer Cell Lines1.0–1.6 × 10^-8

Synthesis Methods

The synthesis of this compound involves several steps that optimize yield and purity. Key steps include:

  • Formation of Pyrrole Ring : Reacting appropriate precursors under controlled conditions to form the pyrrole structure.
  • Substitution Reactions : Introducing the fluorophenyl and amino groups through electrophilic substitution methods.
  • Purification : Utilizing recrystallization techniques to obtain a high-purity final product.

These methods are crucial for ensuring that the biological evaluations are conducted on compounds with consistent quality .

Properties

IUPAC Name

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDWOQGDMAEJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(2-Fluorophenyl)-1-acetamido-2-propanone (3.13 g) and malononitrile (1.49 g) were dissolved in methanol (15 ml) and the solution was stirred under ice-cooling. Then, 55% aqueous solution of potassium hydroxide was added to the above solution to adjust to pH 10. The reaction mixture was then warmed and stirred at 55-60° C. for 0.5 hour. After cooling, the reaction mixture was poured into iced water and the resulting crystals were collected by filtration. This crude crystalline product was recrystallized from methanol-water and, further, from benzene to provide the title compound as colorless crystals (0.72 g). m.p. 117-118° C.
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Synthesis routes and methods II

Procedure details

To an ethanolic solution of 2-cyanoacetamidine prepared from 10 g of ethyl 2-cyanoacetimidate hydrochloride as in Reference Example 2 was added a solution of 2-bromo-2′-fluoropropiophenone (7.6 g) in ethanol dropwise under ice-cooling with stirring, and the mixture was then stirred at room temperature overnight. This reaction mixture was poured into iced water (500 g) and the resulting crystals were collected by filtration. The crude crystal crop was washed well with n-hexane, air-dried, and purified by flash chromatography (Kieselgel 60H, 90 g; eluent: 30% ethyl acetate/n-hexane). Recrystallization from benzene-n-hexane (1:1) yielded the title compound as colorless crystals (4.67 g). The physical constants of this product were in agreement with those of the product obtained in Example 5-(1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of NS-8?

A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.

Q2: How does NS-8's activation of BK channels affect bladder function?

A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.

Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?

A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []

Q4: Has the structure of NS-8 been elucidated and confirmed?

A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]

Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?

A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []

Q6: Are there any insights into the pharmacokinetic properties of NS-8?

A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.

Q7: What analytical methods have been used to study NS-8?

A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []

Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?

A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.

Q9: Are there any known safety concerns or toxicological data associated with NS-8?

A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.

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